molecular formula C5H14ClNO2S B1445655 2-Methanesulfonyl-2-methylpropan-1-amine hydrochloride CAS No. 1314129-42-4

2-Methanesulfonyl-2-methylpropan-1-amine hydrochloride

Cat. No.: B1445655
CAS No.: 1314129-42-4
M. Wt: 187.69 g/mol
InChI Key: CLHSOWWHCHHERZ-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-2-methylpropan-1-amine hydrochloride is an organic compound with the molecular formula C5H14ClNO2S. It is a white, crystalline powder that is soluble in water and commonly used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-2-methylpropan-1-amine hydrochloride typically involves the reaction of 2-methylpropan-1-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is often obtained through multiple recrystallization steps to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methanesulfonyl-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-2-methylpropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction is crucial in its application as an enzyme inhibitor and in protein modification studies .

Comparison with Similar Compounds

Similar Compounds

    2-Methanesulfonyl-2-methylpropylamine: Lacks the hydrochloride component but shares similar chemical properties.

    2-Methanesulfonyl-2-methylpropan-1-ol: Contains a hydroxyl group instead of an amine group.

    2-Methanesulfonyl-2-methylpropan-1-thiol: Contains a thiol group instead of an amine group.

Uniqueness

2-Methanesulfonyl-2-methylpropan-1-amine hydrochloride is unique due to its specific combination of the methanesulfonyl and amine groups, which confer distinct reactivity and applications. Its hydrochloride form enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterparts .

Properties

IUPAC Name

2-methyl-2-methylsulfonylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S.ClH/c1-5(2,4-6)9(3,7)8;/h4,6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHSOWWHCHHERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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